3-[(5-Bromothiophen-3-yl)methoxy]-4-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11BrO4S/c1-17-11-6-8 (13 (15)16)2-4-10 (11)18-7-9-3-5-12 (14)19-9/h2-6H,7H2,1H3, (H,15,16) .
Scientific Research Applications
Photodynamic Therapy Applications
The study of zinc phthalocyanine derivatives for photodynamic therapy shows promising applications in cancer treatment. Zinc phthalocyanines substituted with specific benzenesulfonamide derivative groups have been characterized for their photophysical and photochemical properties, indicating their potential as Type II photosensitizers in cancer therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Science Applications
Research into the degradation of aromatic acids by Pseudomonas putida highlights the microbial metabolism of various methoxybenzoic acids, leading to the production of methanol and other compounds. This study showcases the potential environmental applications of microbes in breaking down complex organic compounds (Donnelly & Dagley, 1980).
Safety and Hazards
Properties
IUPAC Name |
3-[(5-bromothiophen-3-yl)methoxy]-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-8-2-3-10(13(15)16)5-11(8)17-6-9-4-12(14)18-7-9/h2-5,7H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFLFJMXQSAROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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